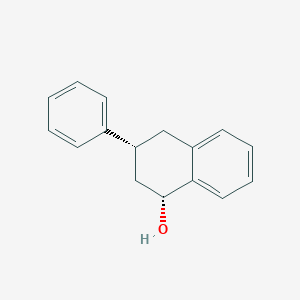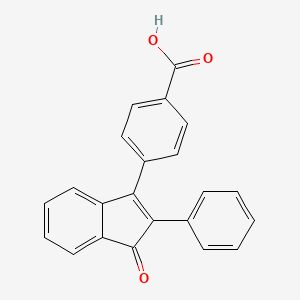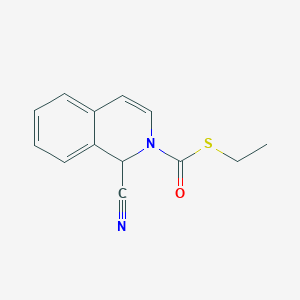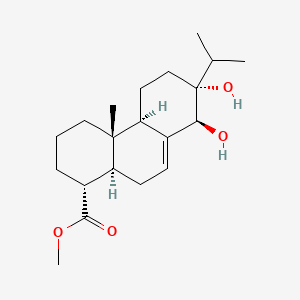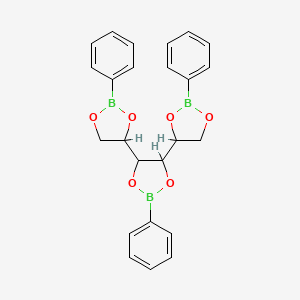
Tetradecane, 1-(chloromethoxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetradecane, 1-(chloromethoxy)- is an organic compound with the molecular formula C14H29ClO. It is a derivative of tetradecane, where one hydrogen atom is replaced by a chloromethoxy group. This compound is primarily used in organic synthesis and various industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tetradecane, 1-(chloromethoxy)- typically involves the chlorination of tetradecane followed by the introduction of a methoxy group. The reaction conditions often require the presence of a catalyst and controlled temperature to ensure the selective substitution of the hydrogen atom with a chloromethoxy group.
Industrial Production Methods
In industrial settings, the production of Tetradecane, 1-(chloromethoxy)- is carried out in large reactors where tetradecane is treated with chlorinating agents such as thionyl chloride or phosphorus trichloride, followed by methoxylation using methanol in the presence of a base like sodium methoxide. The process is optimized for high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Tetradecane, 1-(chloromethoxy)- undergoes various chemical reactions, including:
Substitution Reactions: The chloromethoxy group can be replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or acids.
Reduction Reactions: The chloromethoxy group can be reduced to a hydroxyl group.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of ethers or other substituted derivatives.
Oxidation: Formation of alcohols or carboxylic acids.
Reduction: Formation of alcohols.
Wissenschaftliche Forschungsanwendungen
Tetradecane, 1-(chloromethoxy)- is used in various scientific research applications, including:
Chemistry: As an intermediate in organic synthesis and in the study of reaction mechanisms.
Biology: In the synthesis of biologically active molecules and as a probe in biochemical assays.
Medicine: Potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Used in the production of surfactants, lubricants, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of Tetradecane, 1-(chloromethoxy)- involves its interaction with nucleophiles and electrophiles in chemical reactions. The chloromethoxy group acts as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. In oxidation and reduction reactions, the compound undergoes changes in its oxidation state, leading to the formation of different functional groups.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetradecane: A hydrocarbon with the formula C14H30, used as a reference compound.
1-Chlorotetradecane: A chlorinated derivative of tetradecane, similar in structure but lacks the methoxy group.
Methoxytetradecane: A derivative with a methoxy group but without the chlorine atom.
Uniqueness
Tetradecane, 1-(chloromethoxy)- is unique due to the presence of both chloromethoxy and tetradecane moieties, which impart distinct chemical reactivity and properties. This dual functionality makes it a versatile compound in synthetic chemistry and industrial applications.
Eigenschaften
CAS-Nummer |
13497-62-6 |
|---|---|
Molekularformel |
C15H31ClO |
Molekulargewicht |
262.86 g/mol |
IUPAC-Name |
1-(chloromethoxy)tetradecane |
InChI |
InChI=1S/C15H31ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-15-16/h2-15H2,1H3 |
InChI-Schlüssel |
PTOOAZHYZWUQSE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCOCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


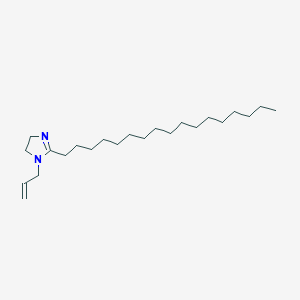
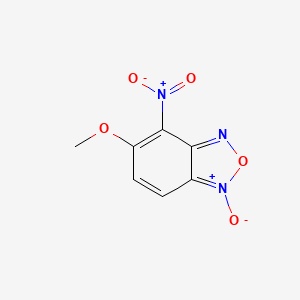
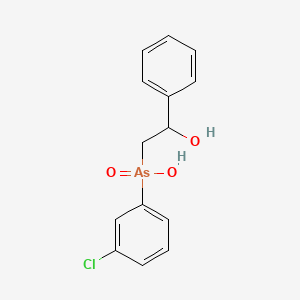
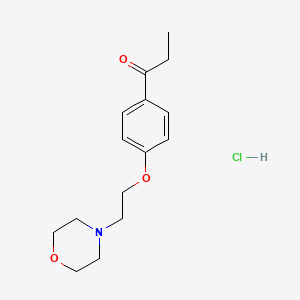

![Pentacyclo[23.3.1.1~4,8~.1~11,15~.1~18,22~]dotriaconta-1(29),4(32),5,7,11(31),12,14,18(30),19,21,25,27-dodecaene](/img/structure/B14718840.png)
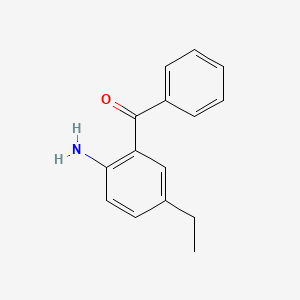
![[(1,3-Benzoxazol-2-yl)sulfanyl]methyl thiocyanate](/img/structure/B14718848.png)
